molecular formula C15H10ClN3O4 B7786240 (3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one

(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one

Cat. No.: B7786240
M. Wt: 331.71 g/mol
InChI Key: YZYRXLVCFXIUJR-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. Common synthetic routes include:

    Vapor Diffusion Method: This method involves the slow diffusion of vapor-phase reactants into a solution containing the compound’s precursors. This technique is often used to produce high-purity crystals.

    Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, reducing reaction times and improving yields.

    Hydrothermal and Solvothermal Methods: These methods involve the use of high temperatures and pressures in aqueous or non-aqueous solvents to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” typically involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound “(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

The compound “(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of “(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used, such as its role in a particular chemical reaction or its effects on a biological system.

Properties

IUPAC Name

(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(19(22)23)7-12(13)14(17-21)15(18)20/h1-7,21H,8H2/b17-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYRXLVCFXIUJR-VKAVYKQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=NO)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])/C(=N/O)/C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.